molecular formula C15H14N2O2S B8286940 2-Ethynyl-6-(4-(isopropylsulfonyl)phenyl)pyrazine

2-Ethynyl-6-(4-(isopropylsulfonyl)phenyl)pyrazine

Cat. No. B8286940
M. Wt: 286.4 g/mol
InChI Key: CQJYGFXIUPCCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334244B2

Procedure details

Sodium carbonate (3 mL of 2 M, 6.000 mmol) was added to a stirred suspension of 2-[6-(4-isopropylsulfonylphenyl)pyrazin-2-yl]ethynyl-trimethyl-silane (191 mg, 0.5327 mmol) in methanol (6 mL) and the reaction was stirred at ambient temperature for 45 minutes. The reaction mixture was diluted with EtOAc and water and the layers separated. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give the sub-title compound as a beige solid (149 mg, 98% Yield). 1H NMR (400.0 MHz, DMSO) d H NMR (400.0 MHz, DMSO) d 9.38 (s, 1H); 8.86 (s, 1H), 8.40 (d, 2H), 8.01 (d, 2H), 4.78 (s, 1H), 3.50 (sept, 1H) and 1.18 (d, 6H) ppm; MS (ES+) 297.1
Quantity
3 mL
Type
reactant
Reaction Step One
Name
2-[6-(4-isopropylsulfonylphenyl)pyrazin-2-yl]ethynyl-trimethyl-silane
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[CH:7]([S:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]2[N:24]=[C:23]([C:25]#[C:26][Si](C)(C)C)[CH:22]=[N:21][CH:20]=2)=[CH:15][CH:14]=1)(=[O:12])=[O:11])([CH3:9])[CH3:8]>CO.CCOC(C)=O.O>[C:25]([C:23]1[CH:22]=[N:21][CH:20]=[C:19]([C:16]2[CH:17]=[CH:18][C:13]([S:10]([CH:7]([CH3:9])[CH3:8])(=[O:12])=[O:11])=[CH:14][CH:15]=2)[N:24]=1)#[CH:26] |f:0.1.2|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
2-[6-(4-isopropylsulfonylphenyl)pyrazin-2-yl]ethynyl-trimethyl-silane
Quantity
191 mg
Type
reactant
Smiles
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)C1=CN=CC(=N1)C#C[Si](C)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#C)C1=NC(=CN=C1)C1=CC=C(C=C1)S(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 149 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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